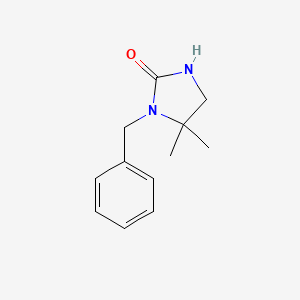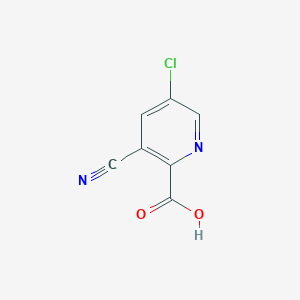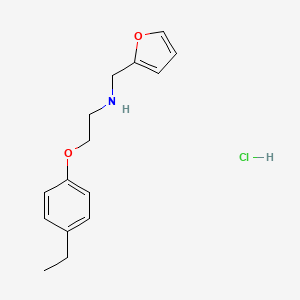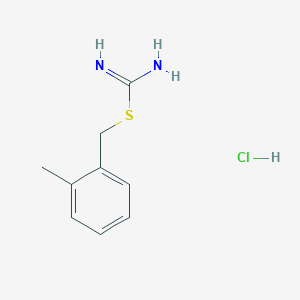
2-(2-Methyl-benzyl)-isothiourea
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Properties
Isothioureas, including compounds similar to 2-(2-Methyl-benzyl)-isothiourea, have been studied for their potential in cancer treatment. S-pentabromobenzylisothiourea derivatives, for example, demonstrated substantial cytotoxicity towards various human cancer cell lines, including glioblastoma, leukemia, and adenocarcinoma. These compounds exhibit pharmacological activity potentially due to their ability to induce apoptosis in cancer cells, as observed in a study involving human acute myelogenous leukemia cell line KG-1 (Koronkiewicz, Romiszewska, Chilmonczyk, & Kazimierczuk, 2015).
Biological Activity in Synthesized Compounds
Isothioureas have been synthesized in various forms for research into their biological activities. In one study, the reaction of 2-dithiomethylcarboimidatebenzothiazole with chiral amino acids led to the synthesis of SMe-isothiourea methyl esters and corresponding urea carboxylates. These compounds, which include structures similar to 2-(2-Methyl-benzyl)-isothiourea, possess potential biological activities warranting further investigation (Padilla-Martínez et al., 2019).
Antimicrobial Properties
New acylthiourea derivatives have shown significant antimicrobial activity at low concentrations against various bacterial and fungal strains. The antimicrobial activity depends on the substituents attached to the thiourea nitrogen, indicating a potential area for further exploration in compounds like 2-(2-Methyl-benzyl)-isothiourea (Limban et al., 2011).
Catalytic Applications
Isothiourea has been used as a catalyst in various chemical reactions. For instance, it has been employed in the transfer hydrogenation of α,β-unsaturated para-nitrophenyl esters, demonstrating its versatility as a catalyst in organic synthesis (Wu, Young, & Smith, 2020).
Inhibition of Nitric Oxide Synthesis
Benzyl- and phenyl-isothioureidic derivatives have been synthesized and evaluated for their inhibitory effects on nitric oxide synthesis. This research indicates potential therapeutic applications in conditions where nitric oxide synthesis needs to be controlled (Paesano et al., 2005).
Propiedades
IUPAC Name |
(2-methylphenyl)methyl carbamimidothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S.ClH/c1-7-4-2-3-5-8(7)6-12-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDJRGZBAITSMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-benzyl)-isothiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





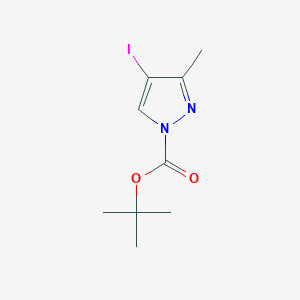
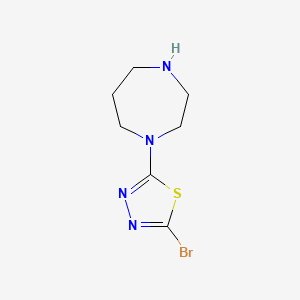
![tert-butyl 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1400186.png)
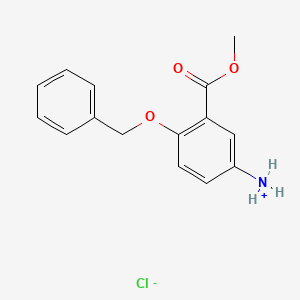
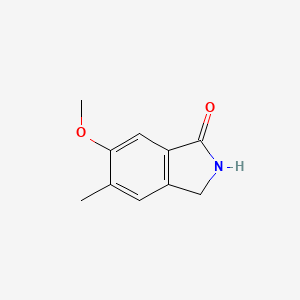
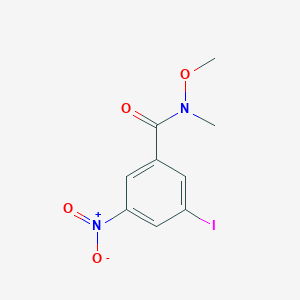
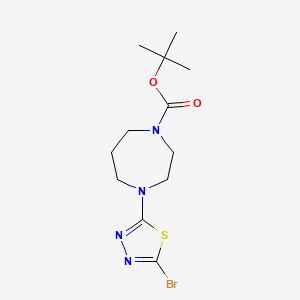
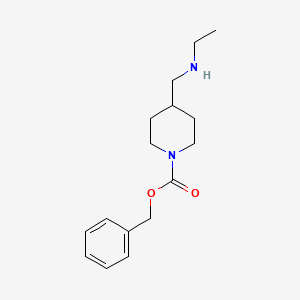
![ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate](/img/structure/B1400196.png)
